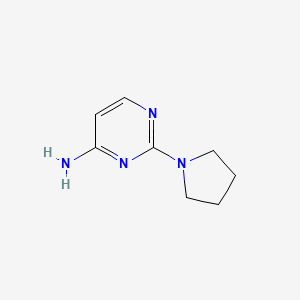

2-(Pyrrolidin-1-yl)pyrimidin-4-amine

Overview

Description

2-(Pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrrolidine rings. This compound is of significant interest due to its potential pharmacological activities, including its role as an antagonist of the vanilloid receptor 1 and as a modulator of the insulin-like growth factor 1 receptor . It also exhibits antioxidative and antibacterial properties .

Preparation Methods

The synthesis of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine can be achieved through several methods:

-

Reaction with Pyrrolidine and 2-Chloropyrimidine: : This method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This approach often requires costly organometallic catalysts and difficult-to-obtain starting materials .

-

Intramolecular Cyclization: : Another method involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions . This method allows for the preparation of 2-(Pyrrolidin-1-yl)pyrimidines in a single step but limits the possibilities for varying the substituents in the pyrrolidine ring .

-

Acid-Catalyzed Reaction: : A more recent method involves the acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives .

Chemical Reactions Analysis

2-(Pyrrolidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

-

Substitution Reactions: : The compound can participate in substitution reactions with aromatic and heterocyclic C-nucleophiles in the presence of trifluoroacetic acid . This reaction leads to the formation of substituted 2-(Pyrrolidin-1-yl)pyrimidines .

-

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented .

-

Cyclization Reactions: : Intramolecular cyclization reactions are used to form the pyrrolidine ring from acyclic precursors .

Scientific Research Applications

Cholinesterase Inhibition and Alzheimer's Disease

One of the primary applications of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine is its role as an inhibitor of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. Research has shown that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning.

Key Findings:

- Inhibition Potency: The compound N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as the most potent AChE inhibitor with an IC50 value of 5.5 μM .

- Selectivity: Another derivative, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, exhibited high selectivity for BuChE with an IC50 value of 2.2 μM, demonstrating a selectivity index of 11.7 compared to the reference drug galanthamine .

Table 1: Inhibition Potency of Selected Compounds

| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) | Selectivity Index |

|---|---|---|---|

| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | 5.5 | Not reported | Not applicable |

| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine | Not reported | 2.2 | 11.7 |

RANKL/RANK Signal Blocking Activity

Another significant application of pyrimidine derivatives, including those related to this compound, is their potential in treating bone metabolism disorders such as osteoporosis and rheumatoid arthritis. These compounds have been shown to block the RANKL/RANK signaling pathway, which is crucial for osteoclast differentiation and function.

Case Study:

A study demonstrated that specific pyrimidine derivatives could effectively inhibit RANKL signaling, suggesting their use in pharmaceutical compositions aimed at treating diseases characterized by excessive bone resorption .

Cancer Therapeutics

Recent studies have indicated that derivatives of this compound may also possess anticancer properties by inhibiting key signaling pathways involved in tumor growth.

Key Findings:

Research focused on CDC42 inhibitors highlighted that modifications to the pyrrolidinyl group significantly affected the activity against various cancer cell lines. The presence of a free nitrogen atom in the pyrrolyl substituent was crucial for maintaining activity .

Table 2: Anticancer Activity of Selected Derivatives

| Compound Name | Activity Against Cancer Cell Lines |

|---|---|

| Pyrrolidinyl derivative with aromatic substituent | Active across multiple lines |

| Saturated pyrrolidinyl derivative | Loss of activity |

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with various molecular targets:

-

Vanilloid Receptor 1 Antagonism: : The compound acts as an antagonist of the vanilloid receptor 1, which is involved in pain perception and inflammation .

-

Insulin-like Growth Factor 1 Receptor Modulation: : It modulates the insulin-like growth factor 1 receptor, which plays a role in cell growth and development .

-

Enzyme Inhibition: : The compound inhibits several enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Comparison with Similar Compounds

2-(Pyrrolidin-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:

-

2-(Pyrrolidin-1-yl)pyrimidine: : This compound shares a similar structure but lacks the amine group at the 4-position .

-

2-(2-Arylpyrrolidin-1-yl)pyrimidine: : This derivative includes an aryl group at the 2-position of the pyrrolidine ring, which can influence its pharmacological properties .

-

Pyrrolidine Derivatives: : Other pyrrolidine derivatives, such as pyrrolizines and pyrrolidine-2-one, also exhibit significant pharmacological activities and can be compared based on their biological profiles .

Biological Activity

2-(Pyrrolidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

The compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine moiety. Its molecular formula is C₈H₁₀N₄, and it exhibits properties that make it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in critical cellular processes.

- Inhibition of Kinases : Studies indicate that derivatives of this compound may act as inhibitors of kinases such as Mnk2, which is implicated in cancer cell proliferation. Inhibition of Mnk2 leads to reduced phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), promoting apoptosis in cancer cells .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine structure can significantly influence potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Pyrrolidine moiety | Enhances binding affinity to target enzymes |

| Positioning on the pyrimidine ring | Affects inhibitory potency against kinases |

| Presence of electron-withdrawing groups | Increases overall activity through improved interactions with active sites |

Research has shown that specific modifications can lead to compounds with nanomolar potency against targets like NAPE-PLD, which is involved in lipid metabolism .

Case Studies

- Anti-Cancer Activity : A study focused on a series of pyrimidine derivatives, including this compound, revealed significant anti-proliferative effects on acute myeloid leukemia (AML) cells. The lead compound exhibited desirable pharmacokinetic properties, suggesting potential for oral bioavailability in therapeutic applications .

- Antimicrobial Efficacy : In another investigation, the compound was evaluated for its antimicrobial properties against a panel of bacteria and fungi. Results indicated that certain derivatives achieved MIC values as low as 0.0039 mg/mL against S. aureus, highlighting their potential as effective antimicrobial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent:

- Absorption : Compounds with similar structures have shown good absorption rates.

- Metabolism : Studies indicate that metabolic pathways involving cytochrome P450 enzymes are critical for the biotransformation of these compounds.

- Excretion : Renal excretion is likely a primary route for elimination.

Toxicological evaluations are necessary to determine safety profiles and identify any adverse effects associated with high doses.

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUREVSGVCELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187491 | |

| Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33851-99-9 | |

| Record name | 2-(1-Pyrrolidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33851-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033851999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidinyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidinyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.